Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate is a chemical compound with the molecular formula C22H49NO7S and a molecular weight of 471.692. It is known for its unique structure, which includes a long hydrophobic alkyl chain and a hydrophilic sulfate group. This dual nature makes it useful in various applications, particularly in surfactant and detergent formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate typically involves the reaction of hexadecanol with ethylene oxide to form 2-(2-hexadecoxyethoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-hexadecoxyethoxy)ethoxy]ethanol. Finally, this compound is sulfated using sulfur trioxide or chlorosulfonic acid to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonic acids.
Reduction: The sulfate group can be reduced to form alcohols.
Substitution: The hydrogen sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate involves its ability to interact with both hydrophobic and hydrophilic molecules. The long alkyl chain interacts with hydrophobic molecules, while the sulfate group interacts with hydrophilic molecules. This dual interaction allows it to act as an effective surfactant, reducing surface tension and enhancing solubility.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar sulfate group but a shorter alkyl chain.
Cetyltrimethylammonium bromide: A surfactant with a quaternary ammonium group instead of a sulfate group.
Triton X-100: A nonionic surfactant with a similar hydrophobic-hydrophilic structure.
Uniqueness
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong surfactant properties.
Properties
CAS No. |
56049-85-5 |
---|---|
Molecular Formula |
C22H49NO7S |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
azanium;2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C22H46O7S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-17-18-27-19-20-28-21-22-29-30(23,24)25;/h2-22H2,1H3,(H,23,24,25);1H3 |
InChI Key |
PHXSEUBFRVSZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.